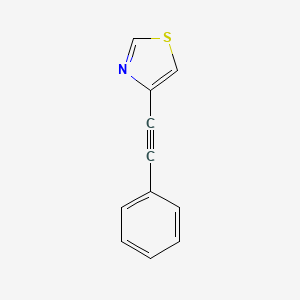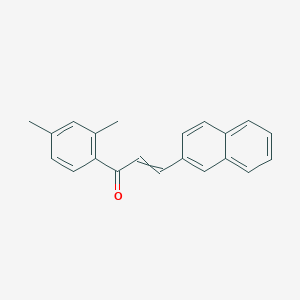
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with methoxycarbonyl, dimethyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of dimethyl terephthalate as a starting material, followed by nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as temperature control, pH adjustments, and the use of catalysts or reagents to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product with high yield and purity.
化学反応の分析
Types of Reactions
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent choice, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
類似化合物との比較
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: Shares the methoxycarbonyl group but differs in the core structure.
Indoxacarb: Contains a methoxycarbonyl group and is used as a pesticide.
Uniqueness
5-(Methoxycarbonyl)-2,6-dimethyl-4-phenylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
特性
CAS番号 |
109790-87-6 |
|---|---|
分子式 |
C16H14NO4- |
分子量 |
284.29 g/mol |
IUPAC名 |
5-methoxycarbonyl-2,6-dimethyl-4-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-9-12(15(18)19)14(11-7-5-4-6-8-11)13(10(2)17-9)16(20)21-3/h4-8H,1-3H3,(H,18,19)/p-1 |
InChIキー |
GSXDYHVGPLEZQB-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


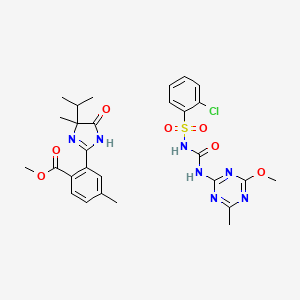


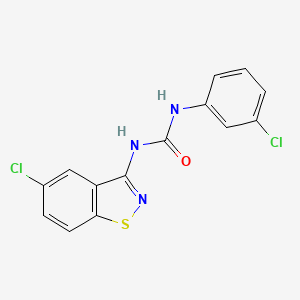


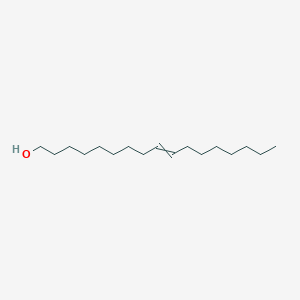

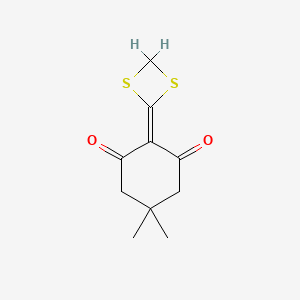
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

